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Compound of Interest

Compound Name: RIP1 kinase inhibitor 7

Cat. No.: B12385368

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the therapeutic potential of RIP1
Kinase Inhibitor 7, also known as GSK2982772. This document summarizes key findings from
preclinical and clinical research, presenting quantitative data in structured tables, detailing
experimental protocols, and visualizing complex biological pathways and experimental
workflows.

Core Mechanism of Action

Receptor-interacting protein kinase 1 (RIPK1) is a critical signaling node that regulates
inflammation and programmed cell death pathways, including apoptosis and necroptosis.[1][2]
Dysregulation of RIPK1-mediated signaling is implicated in the pathophysiology of numerous
inflammatory and autoimmune diseases.[1][3] RIP1 Kinase Inhibitor 7 (GSK2982772) is a
potent and highly selective, first-in-class small molecule inhibitor of RIPK1.[1][4] It functions by
binding to an allosteric pocket within the RIPK1 kinase domain, thereby preventing the kinase
from adopting an active conformation and consequently blocking downstream signaling
cascades that lead to inflammation and necroptotic cell death.[2][4]

Signaling Pathway and Point of Inhibition

The following diagram illustrates the central role of RIPK1 in TNF-alpha-mediated signaling and
the mechanism of inhibition by GSK2982772.
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Caption: TNF-a signaling pathway and the inhibitory action of GSK2982772 on RIPK1.
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Quantitative Data Summary

linical In Vi

Parameter Species Value Reference
IC50 (human RIP1) Human <100 nM [5]
IC50 (human RIP1) Human 16 nM [6]
IC50 (monkey RIP1) Monkey 20 nM [6]

EC50 (cell necrosis
1-100 nM [5]
assay)

Phase | Clinical Trial Pharmacokinetics (Healthy
Volunteers)

Parameter Dose Value Reference

Time to Cmax

) 0.1,0.5,2.5mg Within 1 hour [4]
(solution)
Time to Cmax
10 mg 1.5 hours [4]
(capsule)
Time to Cmax
120 mg 2.5 hours [4]
(capsule)
Time to Cmax (fed
3 hours [4]
state)
Time to Cmax (fasted
2 hours [4]
state)
RIPK1 Target 60 mg and 120 mg
>90% over 24 hours [718]
Engagement BID

Phase lla Clinical Trial Efficacy in Ulcerative Colitis
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. Placebo/Open- GSK2982772/Open-
Endpoint Reference
Label GSK2982772 Label GSK2982772

Mayo endoscopic
score of 0 or 1 at Day 0/12 (0%) 3/24 (13%) [9]
43

Mayo endoscopic
score of 0 or 1 at Day 1/9 (11%) 3/22 (14%) [9]
85

Phase Il Clinical Trial E“-IQaQy In Psoriasis

. GSK2982772 (960
Endpoint Placebo . Reference
mg MR once daily)

PASI 75 at Week 12

_ . 4.9% 1.8% [3]
(Posterior Median)

Key Experimental Protocols
In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly
proportional to kinase activity.

o Reaction Setup: A reaction mixture is prepared containing the RIPK1 enzyme, a suitable
substrate (e.g., a generic kinase substrate peptide), and ATP in a kinase buffer.

¢ Inhibitor Addition: Serial dilutions of GSK2982772 are added to the reaction mixture.

 Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specified
time (e.g., 60 minutes) to allow the kinase reaction to proceed.

o ADP-Glo™ Reagent Addition: The ADP-Glo™ Reagent is added to terminate the kinase
reaction and deplete the remaining ATP.

o Kinase Detection Reagent Addition: The Kinase Detection Reagent is added to convert ADP
to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction,
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which produces a luminescent signal.

+ Data Analysis: The luminescent signal is measured using a plate-reading luminometer. The
IC50 value is calculated by plotting the percentage of inhibition against the inhibitor
concentration.

Phase I Clinical Trial in Healthy Volunteers
(NCT02302404)

This first-in-human study was designed to assess the safety, tolerability, pharmacokinetics
(PK), and pharmacodynamics (PD) of GSK2982772.[7][10][11]

Part A: Single Ascending Dose
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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